cis-2-Aminocyclobutanol
Overview
Description
cis-2-Aminocyclobutanol: is a chemical compound with the molecular formula C₄H₉NO It is a cyclobutane derivative where an amino group and a hydroxyl group are attached to adjacent carbon atoms in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method for synthesizing cis-2-aminocyclobutanol involves the cyclization of suitable precursors.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Aminocyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various halogenating agents, nucleophiles
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, other substituted cyclobutanes
Scientific Research Applications
cis-2-Aminocyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-aminocyclobutanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
trans-2-Aminocyclobutanol: This isomer differs in the spatial arrangement of the amino and hydroxyl groups.
2-Aminocyclopentanol: This compound has a similar structure but with a five-membered ring instead of a four-membered ring.
2-Aminocyclohexanol: Another similar compound with a six-membered ring.
Uniqueness of cis-2-Aminocyclobutanol: The unique cis configuration of the amino and hydroxyl groups in this compound imparts specific chemical and physical properties that make it valuable for certain applications. Its ability to participate in specific reactions and its potential biological activity distinguish it from its trans isomer and other similar compounds .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclobutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKBWWIWJCCING-IUYQGCFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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